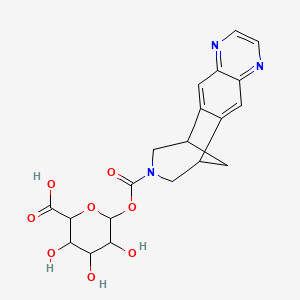

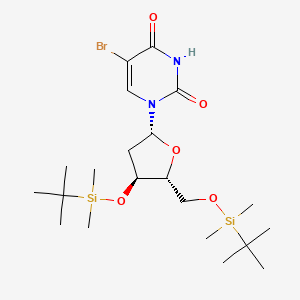

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine (3',5'-BBDU) is a silyl-protected nucleoside analog that has been used in a variety of biochemical and physiological experiments. It is a synthetic compound derived from the naturally occurring nucleoside uridine, which is a building block of DNA and RNA. 3',5'-BBDU is a valuable tool in the study of nucleic acid structure, enzymology, and other aspects of biochemistry and physiology.

Scientific Research Applications

Synthesis of Protected Thiol Containing Thymidine Nucleoside Phosphoramidite

This compound is used in the synthesis of protected thiol containing thymidine nucleoside phosphoramidite . It’s a key component in the creation of ligatable oligonucleotide conjugates, which are versatile scaffolds that can be applied in DNA-based screening platforms and ligand display or as therapeutics .

Functionalizing Oligonucleotides

The compound plays a significant role in functionalizing oligonucleotides . Modifying oligonucleotides in the middle of the sequence opens the possibility to ligate the conjugates and create DNA strands bearing multiple different ligands .

Preparation of Ligatable Oligonucleotide Conjugates

The compound is used in the preparation of ligatable oligonucleotide conjugates . The conjugations are performed both in solution and on solid phase, resulting in conjugates that can be assembled into multivalent oligonucleotides decorated with tissue-targeting peptides using templated ligation .

Chemical Synthesis of RNA

The compound is used in the chemical synthesis of RNA . The use of the tert-butyldimethylsilyl (TBDMS) group as the 2′-hydroxyl protecting group is a widely reported method for synthesizing RNA .

Automated Synthesis

The compound is used in the automated synthesis of DNA fragments using synthesizers . The synthetic method of RNA is essentially based on the principle of DNA synthesis .

Proteomics Research

The compound is used in proteomics research . It’s a key component in the study of proteins, their structures, and functions .

properties

IUPAC Name |

5-bromo-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39BrN2O5Si2/c1-20(2,3)30(7,8)27-13-16-15(29-31(9,10)21(4,5)6)11-17(28-16)24-12-14(22)18(25)23-19(24)26/h12,15-17H,11,13H2,1-10H3,(H,23,25,26)/t15-,16+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYGEGFEDTXIDM-GVDBMIGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39BrN2O5Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)

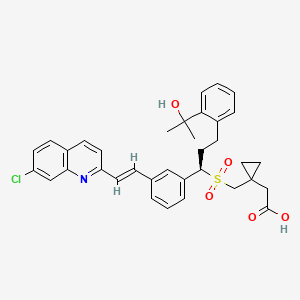

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)

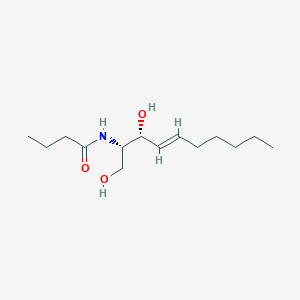

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)